molecular formula C20H19N B14296870 Benzeneethanamine, N,N-diphenyl- CAS No. 115419-49-3

Benzeneethanamine, N,N-diphenyl-

Cat. No.: B14296870
CAS No.: 115419-49-3
M. Wt: 273.4 g/mol
InChI Key: WYOQUZIBSHOZGG-UHFFFAOYSA-N
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Description

The compound’s lack of polar substituents suggests low water solubility and higher hydrophobicity compared to methyl- or methoxy-substituted derivatives .

Properties

CAS No.

115419-49-3

Molecular Formula

C20H19N

Molecular Weight

273.4 g/mol

IUPAC Name

N-phenyl-N-(2-phenylethyl)aniline

InChI

InChI=1S/C20H19N/c1-4-10-18(11-5-1)16-17-21(19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15H,16-17H2

InChI Key

WYOQUZIBSHOZGG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCN(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzeneethanamine, N,N-diphenyl- typically involves the reaction of benzyl chloride with diphenylamine in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or distillation.

Industrial Production Methods

In industrial settings, the production of Benzeneethanamine, N,N-diphenyl- may involve more efficient and scalable methods. One common approach is the catalytic hydrogenation of nitrobenzene derivatives in the presence of a suitable catalyst, such as palladium on carbon. This method allows for the large-scale production of the compound with high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Benzeneethanamine, N,N-diphenyl- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert nitro derivatives back to the amine form.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phenyl groups can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly used.

    Substitution: Nucleophilic reagents such as sodium amide or organolithium compounds are often employed.

Major Products Formed

The major products formed from these reactions include nitroso derivatives, nitro derivatives, and substituted amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Benzeneethanamine, N,N-diphenyl- has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzeneethanamine, N,N-diphenyl- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

N,N-Dimethylbenzeneethanamine (CAS 1126-71-2)

  • Molecular Formula : C₁₀H₁₅N (vs. C₁₄H₁₅N for N,N-diphenyl-) .
  • Physical Properties : Boiling point ~471.53 K (estimated from vapor pressure data) .
  • Key Differences :
    • The dimethyl variant has smaller, less sterically hindered substituents, leading to higher volatility (vapor pressure: 57.60 kPa at 455.73 K) .
    • N,N-Diphenyl- likely has a higher molecular weight (estimated ~197.28 g/mol) and lower solubility in polar solvents due to aromatic substituents.

NBOMe Derivatives (e.g., 25I-NBOMe)

  • Structure: Substituted with methoxy groups and a 2-methoxyphenylmethyl moiety (e.g., 25I-NBOMe: C₁₈H₂₂INO₃) .
  • Pharmacology :
    • Potent serotonin receptor agonists (EC₅₀ < 0.1 mg/kg in mice), contrasting with N,N-diphenyl-, which lacks such substituents for receptor binding .
    • High toxicity: NBOMe compounds induce hallucinations and sensorimotor disruptions at low doses .
  • Metabolism : Methoxy groups increase metabolic stability compared to N,N-diphenyl-, which may undergo slower hepatic clearance .

Imine Derivatives (e.g., N-Benzylidenebenzylamine)

  • Structure : Features a C=N bond (imine) instead of a tertiary amine .
  • Reactivity : Imines hydrolyze readily to amines and aldehydes, whereas N,N-diphenyl- is chemically stable under neutral conditions .
  • Applications : Imines serve as intermediates in Schiff base synthesis, while N,N-diphenyl- may act as a ligand in coordination chemistry .

Beta-Methyl Substituted Derivatives (e.g., Benzeneethanamine, β-methyl-)

  • Structure : Methyl group on the ethylamine backbone (CAS 582-22-9) .
  • Thermodynamics : Lower boiling point (~353.20 K) compared to N,N-diphenyl- due to reduced molecular weight and steric bulk .
  • Bioactivity : Beta-methyl analogs are precursors to amphetamines, unlike N,N-diphenyl-, which lacks this structural motif .

Comparative Data Table

Property N,N-Diphenyl- N,N-Dimethyl- 25I-NBOMe N-Benzylidenebenzylamine
Molecular Formula C₁₄H₁₅N (est.) C₁₀H₁₅N C₁₈H₂₂INO₃ C₁₄H₁₃N
Molecular Weight ~197.28 g/mol 149.23 g/mol 427.18 g/mol 195.26 g/mol
Substituents Two phenyl groups Two methyl groups Methoxy, iodine, benzyl Benzylidene, benzyl
Boiling Point High (est. >500 K) 471.53 K Not reported Not reported
Pharmacological Role Unstudied None reported Potent psychedelic Synthetic intermediate
Toxicity Likely hepatotoxic* Low (LD₅₀ >100 mg/kg) High (LD₅₀ ~0.1 mg/kg) Low

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